molecular formula C12H17NO2 B2575785 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine CAS No. 2176125-96-3

5-Methyl-2-[(oxan-2-yl)methoxy]pyridine

Cat. No.: B2575785
CAS No.: 2176125-96-3
M. Wt: 207.273
InChI Key: PGRMYEJSUQHLGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-[(oxan-2-yl)methoxy]pyridine is a heterocyclic compound that contains a pyridine ring substituted with a methyl group and an oxan-2-ylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine typically involves the reaction of 5-methyl-2-hydroxypyridine with oxan-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-[(oxan-2-yl)methoxy]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyl-2-[(oxan-2-yl)methoxy]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine: A simpler analog with a methoxy group instead of the oxan-2-ylmethoxy group.

    5-Methyl-2-hydroxypyridine: The precursor in the synthesis of 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine.

    2-Ethoxypyridine: Another analog with an ethoxy group.

Uniqueness

This compound is unique due to the presence of the oxan-2-ylmethoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

5-methyl-2-(oxan-2-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-10-5-6-12(13-8-10)15-9-11-4-2-3-7-14-11/h5-6,8,11H,2-4,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRMYEJSUQHLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OCC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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